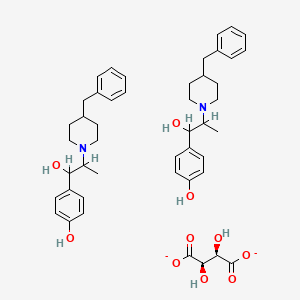
Vadilex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Vadilex involves several steps, starting with the preparation of the substituted phenethylamine core. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Core: The initial step involves the synthesis of the phenethylamine core through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Vadilex undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde derivatives back to the hydroxyl form.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted phenethylamine derivatives .
Aplicaciones Científicas De Investigación
Cancer Treatment
Vadilex has been studied for its efficacy in enhancing chemotherapy outcomes, particularly in liver cancer. A notable case study involved the use of this compound in combination with chemotherapeutics during targeted intra-arterial infusion. The results indicated improved imaging parameters and reduced side effects compared to controls, suggesting that this compound may enhance the effectiveness of existing cancer therapies .
| Study | Treatment | Outcome | Notes |
|---|---|---|---|
| Fan et al. (2012) | Chemotherapy + this compound | Improved imaging parameters | No significant side effects reported |
Infectious Diseases
This compound has also been explored in the context of Chagas disease, where it was part of a study investigating repurposed FDA-approved drugs. The research identified synergistic effects when this compound was combined with other agents, leading to enhanced antiparasitic activity against Trypanosoma cruzi. This finding underscores the potential of this compound as a component in multi-drug regimens aimed at treating neglected tropical diseases .
| Study | Combination | Efficacy | Notes |
|---|---|---|---|
| Ranade et al. (2014) | This compound + Clemastine | Synergistic activity against T. cruzi | Promising strategy for drug repurposing |
Mechanistic Insights
The pharmacodynamics of this compound reveal its capability to modulate immune responses through histamine receptor antagonism. This property is particularly relevant in inflammatory conditions and cancer, where histamine plays a pivotal role in tumor microenvironments and immune evasion.
Mecanismo De Acción
Vadilex exerts its effects primarily through the inhibition of NMDA receptors containing GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces the excitatory neurotransmission mediated by NMDA receptors, leading to its vasodilatory and neuroprotective effects . Additionally, this compound interacts with other molecular targets, including α1-adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological actions .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
66157-43-5 |
|---|---|
Fórmula molecular |
C46H58N2O10-2 |
Peso molecular |
799.0 g/mol |
Nombre IUPAC |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
Clave InChI |
DMPRDSPPYMZQBT-CEAXSRTFSA-L |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES isomérico |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Sinónimos |
2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















